5-(3-BROMOPHENYL)-1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
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Overview
Description
5-(3-BROMOPHENYL)-1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound with potential applications in various fields of scientific research. Its structure includes multiple aromatic rings and heterocyclic components, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of intermediate products. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the bromophenyl and dichlorophenyl groups. Reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may include optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and aromatic compounds with bromophenyl and dichlorophenyl groups. Compared to these compounds, 5-(3-BROMOPHENYL)-1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE may exhibit unique properties due to its specific structure and functional groups.
Conclusion
This compound is a compound of significant interest in scientific research due to its complex structure and potential applications in various fields
Properties
IUPAC Name |
5-(3-bromophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrCl4N6O3/c33-18-4-2-5-21(12-18)42-31(45)28-30(32(42)46)41(40-38-28)15-26(44)43-29(22-10-9-20(35)14-25(22)37)23-6-1-3-17(27(23)39-43)11-16-7-8-19(34)13-24(16)36/h2,4-5,7-14,23,28-30H,1,3,6,15H2/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULLKHIDTKCQAW-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrCl4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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